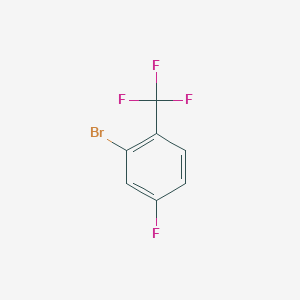

2-Bromo-4-fluorobenzotrifluoride

Descripción

Propiedades

IUPAC Name |

2-bromo-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBGYSIEJHXPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370568 | |

| Record name | 2-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-21-9 | |

| Record name | 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Bromo-4-fluorobenzotrifluoride (CAS No. 351003-21-9).[1][2][3][4][5][6][7] This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and synthetic handles. This document consolidates available data on its physical characteristics, safety and handling, and spectroscopic signature. Furthermore, it outlines a representative synthetic application in cross-coupling chemistry, complete with a detailed experimental protocol and a workflow visualization to guide researchers in its practical use.

Core Chemical and Physical Properties

This compound is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group on the benzene ring.[1] These substituents significantly influence the molecule's reactivity and physical properties.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference. The compound is a colorless to almost colorless clear liquid at room temperature.[1][7]

| Property | Value | Source(s) |

| CAS Number | 351003-21-9 | [1][2][4][5][6][7] |

| Molecular Formula | C₇H₃BrF₄ | [3][4] |

| Molecular Weight | 243.00 g/mol | [3][4] |

| Boiling Point | 161-162 °C (lit.) | [1] |

| Density | 1.753 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.465 (lit.) | [1] |

| Flash Point | 173 °F (78.3 °C) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry | [1][2] |

Solubility

While quantitative solubility data is not extensively published, based on its structure ("like dissolves like"), this compound is expected to be soluble in common organic solvents such as ethers, and chlorinated solvents. Its solubility in polar protic solvents like alcohols is likely to be limited. A qualitative prediction of its solubility is presented below.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., THF, Dioxane) | Soluble | The polar nature of the C-F and C-Br bonds, along with the trifluoromethyl group, allows for favorable dipole-dipole interactions. |

| Non-Polar Aromatic (e.g., Toluene) | Soluble | The aromatic core of the molecule allows for favorable pi-stacking and van der Waals interactions. |

| Chlorinated (e.g., Dichloromethane) | Soluble | Similar polarity and ability to engage in dipole-dipole interactions. |

| Polar Protic (e.g., Methanol, Ethanol) | Sparingly Soluble | The molecule lacks strong hydrogen bond accepting or donating capabilities, limiting its interaction with protic solvents. |

| Water | Insoluble | The hydrophobic nature of the trifluoromethyl group and the overall low polarity lead to poor solubility in water. |

Synthesis and Purification

While a specific, detailed, and peer-reviewed synthesis protocol for this compound was not found in the initial search, a general and widely applicable method for the synthesis of similar brominated aromatic compounds is the Sandmeyer reaction. This involves the diazotization of an appropriately substituted aniline followed by treatment with a copper(I) bromide solution.

Illustrative Synthetic Pathway (Hypothetical)

A plausible synthetic route to this compound could start from 2-Amino-4-fluorobenzotrifluoride. The amino group can be converted to a diazonium salt, which is then displaced by a bromine atom.

Caption: Hypothetical Sandmeyer reaction for the synthesis of this compound.

General Purification Protocol

Purification of the crude product would typically involve the following steps:

-

Aqueous Work-up: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Distillation: The crude product is then purified by vacuum distillation to obtain the final, high-purity liquid.[8]

Spectroscopic Properties

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region) associated with the trifluoromethyl group and the aromatic fluorine.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine, fluorine, and the trifluoromethyl group.

Reactivity and Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of the bromine atom, which can readily participate in various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, illustrative protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium carbonate, and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and water (typically in a 4:1 ratio).

-

Add palladium(II) acetate to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound is classified as an irritant.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

-

Hazard Codes: Xi (Irritant)[2]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[2]

-

Safety Statements: S23 (Do not breathe vapour), S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[9]

Conclusion

This compound is a key synthetic intermediate with a valuable set of chemical and physical properties. Its trifluoromethyl and fluoro substituents provide unique electronic characteristics, while the bromo group serves as a versatile handle for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide has summarized its core properties and provided a practical framework for its use in a research and development setting. Further investigation into its quantitative solubility and the acquisition of detailed spectroscopic data would be beneficial for the broader scientific community.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C7H3BrF4 | CID 2734909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 351003-21-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound [xieshichem.com]

- 6. This compound | 351003-21-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound CAS#: 351003-21-9 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-4-fluorobenzotrifluoride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data, derived from established principles and data from closely related isomers. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel fluorinated aromatic compounds.

Compound Overview

This compound is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural features, including the bromine, fluorine, and trifluoromethyl substituents on the benzene ring, make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-bromo-4-fluoro-1-(trifluoromethyl)benzene | [1] |

| CAS Number | 351003-21-9 | [2] |

| Molecular Formula | C₇H₃BrF₄ | [2] |

| Molecular Weight | 243.00 g/mol | [2] |

| Boiling Point | 161-162 °C | [2] |

| Density | 1.695 g/mL at 25 °C | [2] |

| Refractive Index | nD²⁰ 1.4650 | [2] |

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound and provide an in-depth interpretation for its structure elucidation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, three distinct signals are expected in the aromatic region.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.80 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-3 |

| ~7.55 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5, J(H,H) ≈ 2.5 | H-5 |

| ~7.30 | t | J(H,H) ≈ 8.5 | H-6 |

-

H-3: This proton is ortho to the bromine atom and meta to the trifluoromethyl group. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at C-4.

-

H-5: This proton is ortho to the fluorine atom and meta to both the bromine and trifluoromethyl groups. It is expected to be a doublet of doublet of doublets due to coupling with H-6, H-3, and the fluorine at C-4.

-

H-6: This proton is ortho to the trifluoromethyl group and meta to the fluorine atom. It is expected to be a triplet due to coupling with H-5 and a smaller coupling to the fluorine at C-4.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the presence of fluorine, carbon signals are expected to show C-F coupling.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (JCF, Hz) | Assignment |

| ~160 | d, ¹JCF ≈ 250 | C-4 |

| ~134 | d, ³JCF ≈ 8 | C-6 |

| ~131 | d, ²JCF ≈ 25 | C-5 |

| ~128 | q, ¹JCF ≈ 272 | CF₃ |

| ~125 | q, ²JCCF ≈ 35 | C-1 |

| ~120 | d, ²JCF ≈ 22 | C-3 |

| ~118 | d, ³JCF ≈ 9 | C-2 |

-

The carbon atom attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF).

-

The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant.

-

The other aromatic carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, resulting in doublet signals.

¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for analyzing fluorinated compounds. Two distinct signals are expected for this compound.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment |

| ~ -63 | s | - | -CF₃ |

| ~ -110 | m | - | Ar-F |

-

The trifluoromethyl group is expected to appear as a singlet around -63 ppm.

-

The aromatic fluorine atom will have a more complex multiplet pattern due to coupling with the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 242/244 | High | [M]⁺ (Molecular ion) |

| 163 | Moderate | [M - Br]⁺ |

| 114 | Moderate | [M - Br - F]⁺ or [C₆H₃F]⁺ |

-

The molecular ion peak will appear as a doublet with a 1:1 ratio at m/z 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of the bromine atom will result in a significant fragment at m/z 163.

-

Further fragmentation may involve the loss of a fluorine atom or other neutral fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch (CF₃) |

| 1250-1000 | Strong | C-F stretch (Aromatic) |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-500 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of ~16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of ~250 ppm.

-

A 45-degree pulse angle and a relaxation delay of 2 seconds are recommended.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use an appropriate spectral width to cover the expected chemical shift range (~-50 to -120 ppm).

-

Reference the spectrum to an external standard such as CFCl₃.

-

Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Infrared Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty sample holder prior to running the sample.

-

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Key Structural Correlations

This diagram shows the key correlations between the structural features of this compound and the expected spectroscopic signals.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for 2-Bromo-4-fluorobenzotrifluoride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative data in a clear, tabular format.

Core Synthesis Pathway: The Sandmeyer Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This well-established reaction provides a reliable means of converting an aromatic amine into an aryl halide.[2] In this specific application, the starting material, 2-Amino-4-fluorobenzotrifluoride, is transformed into the target compound through a two-step process: diazotization followed by a copper(I)-catalyzed bromide displacement.

The reaction is initiated by the diazotization of the primary aromatic amine, 2-Amino-4-fluorobenzotrifluoride. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[3] This step, conducted at low temperatures to ensure the stability of the resulting diazonium salt, converts the amino group into a highly reactive diazonium group (-N₂⁺).

Following the formation of the 4-fluoro-2-(trifluoromethyl)benzenediazonium bromide intermediate, the second phase of the Sandmeyer reaction commences. This involves the introduction of a copper(I) salt, specifically cuprous bromide (CuBr), which catalyzes the displacement of the diazonium group by a bromide ion.[4] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, leading to the formation of this compound and the evolution of nitrogen gas.[2]

Experimental Protocol

The following protocol is adapted from established procedures for analogous compounds, such as the synthesis of 2-bromo-5-fluorobenzotrifluoride.[5]

Materials:

-

2-Amino-4-fluorobenzotrifluoride

-

Hydrobromic acid (40% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Water (deionized)

-

Ice

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Low-temperature bath (e.g., ice-salt bath)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Diazotization:

-

In a multi-neck round-bottom flask, charge 2-Amino-4-fluorobenzotrifluoride and a 40% aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C using a low-temperature bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at low temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of cuprous bromide in 40% hydrobromic acid.

-

Slowly add the previously prepared cold diazonium salt solution to the cuprous bromide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound via the Sandmeyer reaction, based on analogous syntheses.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-fluorobenzotrifluoride | - |

| Key Reagents | NaNO₂, HBr, CuBr | [5] |

| Reaction Temperature | 0-5 °C (Diazotization), Room Temp (Sandmeyer) | [5] |

| Typical Yield | >75% | [5] |

| Product Purity | >98% (after distillation) | [5] |

Visualizing the Synthesis Pathway

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: The Sandmeyer reaction mechanism for the synthesis of this compound.

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

Technical Guide: Physical Properties of 2-Bromo-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃BrF₄. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive overview of the core physical properties of this compound, including detailed experimental methodologies for their determination, to support its application in research and development.

Molecular and Physical Properties

A summary of the key physical and molecular properties of this compound is presented in the tables below. These values have been compiled from various literature sources and chemical suppliers.

General Properties

| Property | Value |

| Chemical Name | 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene |

| Synonyms | 2-Bromo-α,α,α,4-tetrafluorotoluene |

| CAS Number | 351003-21-9[1][2][3][4] |

| Molecular Formula | C₇H₃BrF₄[4][5] |

| Appearance | Colorless to almost colorless clear liquid |

Physicochemical Data

| Property | Value | Conditions |

| Molecular Weight | 243.00 g/mol [4][5] | |

| Boiling Point | 161-162 °C | at atmospheric pressure |

| Density | 1.753 g/mL | at 25 °C |

| Refractive Index (n_D) | 1.465 | at 20 °C |

| Flash Point | 78 °C (173 °F) | closed cup |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed when a steady and rapid stream of bubbles is observed.

-

The liquid will begin to cool, and the stream of bubbles will slow down.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate determination of the density of liquids.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The volume is adjusted precisely to the mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound.

-

The same procedure of thermal equilibration in the water bath is followed. The volume is adjusted, the pycnometer is dried, and it is weighed again (m₃).

-

The density of water (ρ_water) at the experimental temperature is known. The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The Abbe refractometer is turned on, and the light source is adjusted. The prisms are cleaned with a suitable solvent and a soft tissue.

-

The temperature of the refractometer is set to the desired value (e.g., 20 °C) using the constant temperature water circulator.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary line.

-

The refractive index value is read directly from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is used for liquids with lower flash points as it contains the vapors.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

-

Stirrer

Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified level.

-

The lid, which contains the thermometer, stirrer, and ignition source port, is securely placed on the cup.

-

The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

-

The sample is stirred continuously.

-

At regular temperature intervals, the ignition source is applied by opening the shutter and dipping the flame or igniter into the vapor space.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

Logical Relationships of Physical Properties

The physical properties of this compound are intrinsically linked to its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

This guide provides essential physical property data and standardized experimental methodologies for this compound, serving as a valuable resource for professionals in research and drug development. Accurate knowledge of these properties is crucial for the safe handling, reaction optimization, and successful application of this versatile chemical intermediate.

References

A Comprehensive Technical Guide to 2-Bromo-4-fluorobenzotrifluoride (CAS Number: 351003-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzotrifluoride, identified by the CAS number 351003-21-9, is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its trifluoromethyl group and halogen substituents impart unique reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthetic applications, and its role in the synthesis of bioactive molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃BrF₄ | [1] |

| Molecular Weight | 243.00 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 161-162 °C (lit.) | [2][3] |

| Density | 1.753 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.465 (lit.) | [2][3] |

| Flash Point | 173 °F (78.3 °C) | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| InChI Key | XBBGYSIEJHXPLL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)Br)C(F)(F)F | [1] |

Spectroscopic Data

Synthetic Applications & Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules, primarily through reactions that leverage the reactivity of the bromine and fluorine substituents on the aromatic ring.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: The bromine atom provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This is a fundamental transformation for constructing biaryl structures often found in pharmaceuticals.[9][10][11][12]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethyl group and the fluorine atom activate the aromatic ring towards nucleophilic attack, allowing for the substitution of the fluorine atom by various nucleophiles such as amines, alkoxides, and thiolates.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide, which can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent system is typically required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial starting material or intermediate in the synthesis of APIs. The incorporation of the 2-bromo-4-fluoro-1-(trifluoromethyl)phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity.[10][13][14]

One documented application of this compound is in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine.[2] This highlights its utility in constructing complex heterocyclic systems, which are prevalent in many drug candidates.

The general workflow for utilizing a chemical intermediate like this compound in a drug discovery program is outlined below.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern allows for a range of chemical transformations to build complex molecular architectures. While direct pharmacological data for this compound is absent, its importance as a building block for creating potentially bioactive molecules is well-established. This guide provides a foundational understanding of its properties and applications for researchers and professionals in drug discovery and development.

References

- 1. This compound | C7H3BrF4 | CID 2734909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 351003-21-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 2-Bromo-4-fluorobenzoic acid(1006-41-3) 13C NMR [m.chemicalbook.com]

- 5. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]

- 6. 4-Bromobenzotrifluoride(402-43-7) 13C NMR [m.chemicalbook.com]

- 7. 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. 2-Bromo-4-fluorotoluene(1422-53-3) 13C NMR [m.chemicalbook.com]

- 14. Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-4-fluorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-4-fluorobenzotrifluoride (CAS No: 351003-21-9), a key intermediate in various synthetic applications. Due to the absence of publicly available experimental spectroscopic data, this guide presents predicted spectroscopic information alongside detailed, standardized experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

Given the lack of experimentally derived spectra in public databases, the following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. These predictions were generated using established computational algorithms and provide an expected spectral profile. It is crucial to note that while these predictions are valuable for preliminary identification, they should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted Value 1 | Predicted Multiplicity 1 | Predicted Integration 1 | Aromatic Proton 1 |

| Predicted Value 2 | Predicted Multiplicity 2 | Predicted Integration 2 | Aromatic Proton 2 |

| Predicted Value 3 | Predicted Multiplicity 3 | Predicted Integration 3 | Aromatic Proton 3 |

Note: Predicted values are dependent on the software and parameters used. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Predicted Value A | C-Br |

| Predicted Value B | C-H |

| Predicted Value C | C-H |

| Predicted Value D | C-F |

| Predicted Value E | C-H |

| Predicted Value F | C-CF₃ |

| Predicted Value G | CF₃ |

Note: Predicted values are dependent on the software and parameters used. Actual experimental values may vary.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipette

-

Sample of this compound

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette

-

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure for Neat Liquid Sample:

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Sample Application (Salt Plates):

-

Place a single drop of this compound onto one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

-

Sample Application (ATR):

-

Place a small drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample holder (with salt plates or ATR) into the spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C-F, C-Br, C=C aromatic, C-H aromatic, and C-CF₃ stretches).

-

-

Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity column)

-

High-purity carrier gas (e.g., Helium)

-

Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable volatile solvent.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the appropriate GC parameters, including injector temperature, oven temperature program, and column flow rate.

-

Set the MS parameters, including ionization mode (typically Electron Ionization, EI, at 70 eV), mass range, and scan time.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from any impurities on the GC column and then introduced into the mass spectrometer.

-

The mass spectrometer will record the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion peak (M⁺) and the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks of nearly equal intensity).

-

Interpret the fragmentation pattern to gain further structural information.

-

Assess the purity of the sample by examining the presence of other peaks in the chromatogram.

-

2-Bromo-4-fluorobenzotrifluoride molecular weight and formula

Technical Overview: 2-Bromo-4-fluorobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

This guide provides core technical data on this compound, a halogenated benzotrifluoride derivative.[1][2] It is a versatile compound utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] Its trifluoromethyl group enhances reactivity, making it a valuable building block in medicinal chemistry and materials science.[3][4]

Chemical Identity and Properties

The fundamental molecular and physical properties of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₄[3][5][6] |

| Molecular Weight | 243.00 g/mol [5][6] |

| IUPAC Name | 2-bromo-4-fluoro-1-(trifluoromethyl)benzene[5] |

| CAS Number | 351003-21-9[5][6][7] |

| Synonyms | 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene, 2-Bromo-α,α,α,4-tetrafluorotoluene[2][3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Clear colorless to light yellow liquid[1][4] |

| Boiling Point | 161-162 °C[1][6] |

| Density | 1.695 - 1.753 g/mL at 25 °C[1][6] |

| Refractive Index | n20/D 1.465[1][6] |

| Flash Point | 173 °F (78.3 °C)[1] |

Experimental Applications & Synthesis Role

This compound is primarily used as a reactant or intermediate in organic synthesis. For instance, it may be used in the multi-step synthesis of complex heterocyclic molecules, such as (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine.[1][2] Its reactivity allows for its participation in various chemical transformations, including nucleophilic substitution reactions, which are valuable for creating fluorinated compounds often sought in medicinal chemistry.[3][4]

The general role of this compound in synthetic chemistry is as a foundational block, upon which greater molecular complexity is built. This workflow is visualized in the diagram below.

Caption: Synthetic workflow using this compound.

References

- 1. This compound CAS#: 351003-21-9 [amp.chemicalbook.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H3BrF4 | CID 2734909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 351003-21-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound [xieshichem.com]

The Reactivity of the Trifluoromethyl Group in Benzotrifluorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzotrifluoride motif is a cornerstone in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[1][2] The trifluoromethyl (-CF3) group imparts unique and highly desirable properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5][6] While traditionally regarded as chemically inert due to the strength of the carbon-fluorine bond, a growing body of research has unveiled a rich and varied reactivity, enabling the strategic transformation of the -CF3 group into other valuable functionalities. This guide provides a comprehensive overview of the core reactivity principles, key chemical transformations, and relevant experimental methodologies associated with the trifluoromethyl group in benzotrifluorides.

Core Reactivity Principles

The chemistry of the benzotrifluoride group is dominated by two key features: the exceptional strength of the C-F bonds and the potent electron-withdrawing nature of the group.

-

C-F Bond Strength: The C-F bond is the strongest single bond to carbon, making the trifluoromethyl group highly resistant to cleavage. However, reductive activation or the use of specialized catalytic systems can overcome this stability, allowing for selective C-F functionalization.[7] A notable challenge is that C-F bond strength tends to decrease as defluorination proceeds, which can lead to over-reaction and the formation of difluoro- or monofluoromethyl species.[7][8]

-

Inductive Effect: The -CF3 group is a strong electron-withdrawing group through induction (-I effect) and has no resonance effect.[9] This deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when other leaving groups are present.[9]

Key Transformations of the Trifluoromethyl Group

Despite its reputation for being inert, the trifluoromethyl group can undergo a variety of transformations under specific conditions.

C-F Bond Activation and Functionalization

Recent advances have focused on the selective activation of a single C-F bond within the trifluoromethyl group, providing access to valuable difluoromethylaromatic compounds.[7]

Ortho-Silyl Assisted C-F Activation: A powerful strategy involves the use of an ortho-hydrosilyl group to facilitate selective C-F transformations.[10][11] In this approach, a trityl cation abstracts a hydride from the silicon, generating a silyl cation. This intermediate facilitates the migration of a fluoride from the -CF3 group to the silicon, forming a difluorobenzyl cation that can be trapped by various nucleophiles.[10][11] This method has been successfully applied to achieve C-F allylation, thiolation, azidation, and chlorination.[10]

Quantitative Data for C-F Thiolation The ytterbium triflate-catalyzed thiolation of o-(hydrosilyl)benzotrifluorides demonstrates the utility of this approach.[8]

| Entry | Benzotrifluoride Substituent | Trityl Sulfide (Ar) | Yield (%) |

| 1 | H | 4-MeO-C6H4 | 91 |

| 2 | 4-Me | 4-MeO-C6H4 | 89 |

| 3 | 4-F | 4-MeO-C6H4 | 87 |

| 4 | 4-Cl | 4-MeO-C6H4 | 85 |

| 5 | H | 4-Cl-C6H4 | 82 |

| 6 | H | 2-Naphthyl | 88 |

Experimental Protocol: General Procedure for Yb(OTf)3-Catalyzed C-F Thiolation [8] To a solution of the o-(hydrosilyl)benzotrifluoride (0.10 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is added trityl sulfide (0.11 mmol) and Yb(OTf)3 (10 mol%, 6.2 mg). The mixture is stirred at 80 °C for a specified time (e.g., 3.5-5.5 hours). After completion, the reaction mixture is cooled to room temperature and directly purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford the desired difluoromethyl sulfide product.

Hydrolysis and Alcoholysis

Under forcing conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group or undergo alcoholysis to form an ester. This transformation is a testament to the general inertness of the group, requiring strong acids or bases.[12]

-

Hydrolysis: Concentrated hydrobromic acid or 60-80% sulfuric acid can convert benzotrifluorides into their corresponding benzoic acids.[12] The reaction with sulfuric acid is believed to proceed through the formation of a benzoyl fluoride intermediate, which is subsequently hydrolyzed.[13]

-

Alcoholysis: In the presence of an alcohol and a strong acid like sulfuric acid, benzotrifluorides can be converted directly into benzoic esters. This method simplifies the synthesis of certain substituted esters by eliminating the need to first prepare the corresponding benzoyl halide.[13]

Table: Conditions for Hydrolysis and Alcoholysis

| Transformation | Reagent | Conditions | Product | Ref |

| Hydrolysis | ~100% Sulfuric Acid, then H2O | Heat, followed by quenching in water | Benzoic Acid | [12] |

| Alcoholysis | Alcohol (e.g., Methanol), H2SO4 | Reflux | Benzoic Ester | [13] |

Biological Transformations and Degradation

In biological systems, the -CF3 group is generally considered a metabolically stable isostere for other groups, which is a primary reason for its prevalence in drug design.[3][5][14] However, specific enzymatic pathways capable of degrading benzotrifluoride have been identified. For instance, the bacterium Rhodococcus sp. 065240 can degrade benzotrifluoride via a dioxygenase pathway.[15][16] The degradation is initiated by a dioxygenase enzyme that acts on the aromatic ring, leading to eventual defluorination.[15]

Role of the Trifluoromethyl Group in Drug Development

The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[6] Its influence stems from a combination of steric and electronic effects.

-

Metabolic Stability: The strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation.[5][6] This can block metabolic hotspots, prolonging the drug's half-life.[6]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[5][6] This can enhance binding to hydrophobic pockets in target proteins and improve permeation across biological membranes, including the blood-brain barrier.[5]

-

Conformational and Binding Effects: As a bulky and highly electronegative group, the -CF3 moiety can influence molecular conformation and modulate binding affinity to target receptors, often leading to increased potency and selectivity.[5][14]

Conclusion

The trifluoromethyl group, once considered a chemically steadfast spectator, is now recognized as a versatile functional handle. While its inherent stability remains a cornerstone of its utility in enhancing the metabolic profile of pharmaceuticals, modern synthetic methods have unlocked its reactivity. The ability to perform selective C-F activations allows for the late-stage functionalization of complex molecules and the synthesis of novel difluoromethylated structures. For researchers in drug development, a thorough understanding of both the stabilizing effects and the latent reactivity of the benzotrifluoride core is essential for leveraging its full potential in the design of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. C-F Transformations of Benzotrifluorides by the Activation of Ortho-Hydrosilyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution on Fluorobenzotrifluoride Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the three isomers of fluorobenzotrifluoride. It covers the underlying principles of substituent effects, regiochemical outcomes, quantitative data on product distributions, and detailed experimental protocols for key reactions.

Core Principles: Substituent Effects

Electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring. In fluorobenzotrifluorides, the interplay between the fluorine (-F) and trifluoromethyl (-CF₃) groups dictates the reactivity and regioselectivity of the reaction.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms (a powerful -I inductive effect).[1][2] It does not have a significant resonance effect. Consequently, the -CF₃ group is a strong deactivating, meta-directing substituent.[1][3] It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[1] The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of attack.

-

Fluorine Group (-F): The fluorine atom exhibits a dual electronic effect. It is highly electronegative and withdraws electron density through the sigma bond (-I inductive effect), which deactivates the ring.[4] However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M mesomeric effect), which activates the ortho and para positions.[3][5] For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[3][6] This makes fluorine an overall deactivating but ortho, para-directing substituent.[3][7]

The combination of these two deactivating groups makes the fluorobenzotrifluoride ring significantly less reactive than benzene, often requiring harsh reaction conditions for electrophilic substitution to proceed.

Logical Framework for Predicting Regioselectivity

The prediction of the major product in the electrophilic substitution of a fluorobenzotrifluoride isomer involves a systematic evaluation of the directing effects of both substituents. The following workflow outlines this logical process.

Caption: Workflow for predicting regioselectivity in fluorobenzotrifluorides.

Electrophilic Substitution by Isomer

2-Fluorobenzotrifluoride

In this isomer, the -F group directs incoming electrophiles to positions 3 (ortho) and 5 (para). The -CF₃ group directs to positions 4 and 6 (meta). The directing effects are conflicting. However, position 5 is strongly favored as it is para to the fluorine and meta to the trifluoromethyl group, representing the path of least deactivation.

3-Fluorobenzotrifluoride

The directing effects in the 3-fluoro isomer are largely cooperative. The -F group directs to positions 2, 4, and 6. The -CF₃ group directs to positions 2, 4, and 6. Therefore, electrophilic attack is expected at these positions. Steric hindrance may reduce substitution at position 2. Nitration of similar 3-alkylbenzotrifluorides has shown the formation of 2-nitro, 4-nitro, and 6-nitro isomers.[8][9]

4-Fluorobenzotrifluoride

Here, the directing effects are again in conflict. The -F group directs towards positions 2 and 3. The -CF₃ group directs towards position 3. Position 3 is therefore the most likely site for substitution as it is ortho to the fluorine and meta to the trifluoromethyl group.

Quantitative Data: Nitration of Fluorobenzotrifluorides

Nitration is a classic and well-studied electrophilic aromatic substitution reaction. The table below summarizes quantitative data for the mononitration of benzotrifluoride, which provides a baseline for understanding the influence of the additional fluoro-substituent. Data for the fluorinated isomers is sparse in readily available literature, reflecting the complexity and reduced reactivity of these substrates.

| Substrate | Reagents & Conditions | Product Distribution (%) | Reference |

| Benzotrifluoride | HNO₃ / H₂SO₄ | o-nitro: 6%, m-nitro: 91%, p-nitro: 3% | Generic textbook data |

| 2-Acetylamino-5-fluorobenzotrifluoride | Fuming HNO₃ / H₂SO₄, 10-20°C | 2-Acetylamino-3-nitro-5-fluorobenzotrifluoride (major product) | [10] |

Note: The data for 2-acetylamino-5-fluorobenzotrifluoride illustrates the directing power of a strong activating group (-NHCOCH₃) overpowering the inherent effects of -F and -CF₃, forcing nitration ortho to the activating group and meta to the -CF₃ group.

Experimental Protocols

A generalized experimental workflow for performing an electrophilic substitution reaction, such as nitration, on a deactivated aromatic ring is presented below.

References

- 1. homework.study.com [homework.study.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-Bromo-4-fluorobenzotrifluoride. This substrate is a valuable building block in pharmaceutical and agrochemical research due to the presence of both a fluorine atom and a trifluoromethyl group. The incorporation of fluorine and trifluoromethyl moieties into drug candidates can significantly enhance their metabolic stability, binding affinity, lipophilicity, and bioavailability. The resulting 4-fluoro-2-(trifluoromethyl)biphenyl derivatives are key intermediates in the synthesis of a variety of therapeutics, including kinase inhibitors and other targeted therapies.

Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. Please note that the yields are representative and may vary based on the specific reaction conditions, scale, and purity of the starting materials.

| Coupling Partner (Ar R') | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 4-Fluoro-2-(trifluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxy-2-(trifluoromethyl)-1,1'-biphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~90-98 |

| 4-Chlorophenylboronic acid | 4'-Chloro-4-fluoro-2-(trifluoromethyl)-1,1'-biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~80-90 |

| 3-Thienylboronic acid | 3-(4-Fluoro-2-(trifluoromethyl)phenyl)thiophene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 12 | ~75-85 |

| Pyrimidine-5-boronic acid | 5-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrimidine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 24 | ~60-75 |

Note: The data in this table is compiled from various sources and includes representative yields for Suzuki couplings of structurally similar aryl bromides. Specific optimization for this compound may be required to achieve the reported yields.

Experimental Protocols

This section provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.

Visualizations

The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity. The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-fluorobenzotrifluoride, a key intermediate in the synthesis of various biologically active compounds. The presence of both a fluorine atom and a trifluoromethyl group renders the aryl bromide electron-deficient, which can influence reactivity in the catalytic cycle. The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]

-

Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted 2-amino-4-fluorobenzotrifluoride product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[3]

The judicious selection of the ligand, base, and solvent is critical for achieving high reaction efficiency and yield, especially given the electron-deficient nature of the substrate.

Data Presentation: A Comparative Overview of Reaction Conditions for Electron-Deficient Aryl Bromides

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table summarizes typical conditions and outcomes for the amination of analogous electron-deficient aryl bromides. This data provides a strong predictive framework for optimizing the reaction of the target substrate.

| Aryl Bromide (Example) | Amine | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | High |

| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (1) | XantPhos (2) | DBU (2) | Toluene/DMF | 100 | 18 | Good |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 16 | 95 |

| 4-Bromoacetophenone | Benzamide | [Pd(cinnamyl)Cl]₂ (2.5) | XantPhos (10) | DBU (2) | Toluene | 100 | 2 | 79 |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu (2.2) | Toluene | 110-120 | 24 | High |

Note: This table is a compilation of data from similar reactions and should be used as a guide for optimization.

Experimental Protocols

The following protocols are generalized starting points for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired yield and purity.

General Protocol for Amination with Primary or Secondary Amines

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-